molecular formula C17H20IN3OS B297267 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-iodo-2-isopropylphenyl)acetamide

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-iodo-2-isopropylphenyl)acetamide

Cat. No. B297267
M. Wt: 441.3 g/mol
InChI Key: OTLZCUYPKHVQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-iodo-2-isopropylphenyl)acetamide, also known as DMSA-I2, is a chemical compound with potential applications in scientific research. It is a member of the sulfhydryl-containing compounds and is structurally related to the drug meso-2,3-dimercaptosuccinic acid (DMSA). DMSA-I2 is synthesized using a multi-step process and has been found to have promising properties for use in various scientific applications.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-iodo-2-isopropylphenyl)acetamide is not fully understood. However, it is believed to act as a chelating agent, binding to heavy metals and removing them from the body. Additionally, 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-iodo-2-isopropylphenyl)acetamide has been shown to have antioxidant properties, which may be related to its ability to scavenge free radicals and prevent oxidative damage.
Biochemical and Physiological Effects:
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-iodo-2-isopropylphenyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models. Additionally, 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-iodo-2-isopropylphenyl)acetamide has been found to increase the activity of antioxidant enzymes and decrease the levels of reactive oxygen species. 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-iodo-2-isopropylphenyl)acetamide has also been shown to have chelating properties and can effectively remove heavy metals from the body.

Advantages and Limitations for Lab Experiments

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-iodo-2-isopropylphenyl)acetamide has several advantages for use in lab experiments. It is a stable compound and can be easily synthesized using a multi-step process. Additionally, 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-iodo-2-isopropylphenyl)acetamide has been shown to have low toxicity and can be used at relatively high concentrations without causing harm to cells or animals. However, one limitation of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-iodo-2-isopropylphenyl)acetamide is that it has poor solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-iodo-2-isopropylphenyl)acetamide in scientific research. One potential application is in the study of heavy metal toxicity and removal. 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-iodo-2-isopropylphenyl)acetamide has been shown to effectively remove heavy metals from the body and may be useful in the treatment of heavy metal poisoning. Additionally, 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-iodo-2-isopropylphenyl)acetamide may have potential applications in the treatment of cancer. Further research is needed to fully understand the mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-iodo-2-isopropylphenyl)acetamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-iodo-2-isopropylphenyl)acetamide involves several steps. The starting materials are 4,6-dimethylpyrimidine-2-thiol and 4-iodo-2-isopropylaniline. The first step involves the reaction of 4,6-dimethylpyrimidine-2-thiol with ethyl chloroacetate to form 2-(4,6-dimethylpyrimidin-2-ylthio)acetic acid ethyl ester. This intermediate is then reacted with thionyl chloride to form 2-(4,6-dimethylpyrimidin-2-ylthio)acetyl chloride. The final step involves the reaction of 2-(4,6-dimethylpyrimidin-2-ylthio)acetyl chloride with 4-iodo-2-isopropylaniline to form 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-iodo-2-isopropylphenyl)acetamide.

Scientific Research Applications

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-iodo-2-isopropylphenyl)acetamide has been found to have potential applications in various scientific research fields. It has been shown to have antioxidant properties and may be useful in the study of oxidative stress-related diseases. Additionally, 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-iodo-2-isopropylphenyl)acetamide has been found to have chelating properties and may be useful in the study of heavy metal toxicity and removal. 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-iodo-2-isopropylphenyl)acetamide has also been found to have potential applications in the treatment of cancer.

properties

Molecular Formula

C17H20IN3OS

Molecular Weight

441.3 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-iodo-2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C17H20IN3OS/c1-10(2)14-8-13(18)5-6-15(14)21-16(22)9-23-17-19-11(3)7-12(4)20-17/h5-8,10H,9H2,1-4H3,(H,21,22)

InChI Key

OTLZCUYPKHVQER-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=C(C=C(C=C2)I)C(C)C)C

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=C(C=C(C=C2)I)C(C)C)C

Origin of Product

United States

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